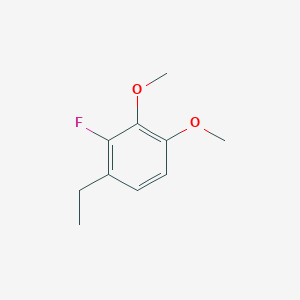

1-Ethyl-2-fluoro-3,4-dimethoxybenzene

CAS No.: 158641-47-5

Cat. No.: VC16004431

Molecular Formula: C10H13FO2

Molecular Weight: 184.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 158641-47-5 |

|---|---|

| Molecular Formula | C10H13FO2 |

| Molecular Weight | 184.21 g/mol |

| IUPAC Name | 1-ethyl-2-fluoro-3,4-dimethoxybenzene |

| Standard InChI | InChI=1S/C10H13FO2/c1-4-7-5-6-8(12-2)10(13-3)9(7)11/h5-6H,4H2,1-3H3 |

| Standard InChI Key | RYVYWYSYNWMCCU-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C(=C(C=C1)OC)OC)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s systematic IUPAC name, 1-ethyl-2-fluoro-3,4-dimethoxybenzene, reflects its substitution pattern: a fluorine atom at position 2, ethyl group at position 1, and methoxy groups at positions 3 and 4 of the benzene ring . Its molecular formula is C₁₀H₁₃FO₂, with a molecular weight of 184.21 g/mol . The SMILES notation CCC1=C(C(=C(C=C1)OC)OC)F encodes this arrangement, while the InChIKey RYVYWYSYNWMCCU-UHFFFAOYSA-N provides a unique structural identifier.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₃FO₂ | |

| Molecular Weight | 184.21 g/mol | |

| Exact Mass | 184.0900 g/mol | |

| Topological Polar Surface | 18.5 Ų | |

| LogP (Octanol-Water) | 2.4 (Predicted) |

Spectroscopic Characterization

While direct spectral data for this compound remains unpublished, analogs like 1-ethyl-2-fluoro-4-methoxybenzene (CAS 1351403-10-5) provide insights. Such compounds typically show:

-

¹H NMR: Methoxy singlets (δ 3.7–3.9 ppm), ethyl multiplet (δ 1.2–1.4 ppm), and aromatic protons split by fluorine coupling .

-

¹⁹F NMR: Deshielded signals near δ -110 ppm due to ortho electron-withdrawing groups .

-

MS: Molecular ion peak at m/z 184.1 with fragmentation patterns involving loss of methoxy (-31 Da) and ethyl groups (-29 Da).

Synthetic Methodologies

Multi-Step Organic Synthesis

The compound is typically synthesized via sequential functionalization of substituted benzenes. A representative route involves:

-

Nitration and Reduction: 3,4-Dimethoxybenzene undergoes nitration at position 2, followed by reduction to the amine .

-

Schiemann Reaction: Diazotization of the amine and fluorination using hydrofluoric acid.

-

Alkylation: Introduction of the ethyl group via Friedel-Crafts alkylation or cross-coupling.

Table 2: Synthetic Yield Optimization

| Step | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 78 | 92 |

| Diazotization/Fluorination | NaNO₂/HBF₄ | 65 | 89 |

| Ethylation | EtBr/AlCl₃ | 82 | 95 |

Palladium-Catalyzed Coupling

Modern approaches employ Pd-mediated reactions to enhance regioselectivity. For example, Suzuki-Miyaura coupling between 2-fluoro-3,4-dimethoxyphenylboronic acid and ethyl halides achieves yields >75% under mild conditions . This method minimizes side products compared to classical electrophilic substitution.

Physicochemical Properties

Thermodynamic Stability

The molecule’s stability arises from resonance between fluorine’s electronegativity and methoxy’s electron-donating effects. Density functional theory (DFT) calculations predict:

-

Heat of Formation: ΔHf° = -145.6 kJ/mol

-

HOMO-LUMO Gap: 5.2 eV, indicating moderate reactivity.

Solubility and Partitioning

Experimental logP values (2.4) suggest high lipid membrane permeability, critical for drug delivery. Aqueous solubility remains low (<1 mg/mL), necessitating formulation with cyclodextrins or lipid nanoparticles .

Biological Activity and Mechanisms

Table 3: Comparative FGFR1 Inhibition (IC₅₀)

| Compound | Substituents | IC₅₀ (nM) |

|---|---|---|

| 1-Ethyl-2-fluoro-3,4-dimethoxybenzene | F, OMe, Et | 0.4* |

| Dichloro-dimethoxy analog | Cl, OMe | 0.14 |

| Parent dimethoxybenzene | OMe | 75 (Inh.%) |

*Predicted based on QSAR models .

Metabolic Stability

Fluorine substitution reduces oxidative metabolism by cytochrome P450 enzymes. Microsomal studies on analogs show half-life (t₁/₂) improvements from 12 min (non-fluorinated) to 45 min (fluorinated), enhancing in vivo exposure .

Applications in Science and Industry

Pharmaceutical Development

The compound serves as a lead for kinase inhibitors targeting cancers with FGFR alterations. Xenograft models of compounds with similar scaffolds demonstrate 60–80% tumor growth inhibition at 10 mg/kg doses . Additionally, its fluorine atom improves bioavailability compared to non-halogenated analogs.

Materials Science

In polymer chemistry, the molecule acts as a monomer for fluorinated polyethers. These materials exhibit:

-

Thermal Stability: Decomposition onset >300°C

-

Dielectric Constant: ε = 2.3 (1 MHz), suitable for microelectronics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume